![molecular formula C7H5ClN2O B173738 5-Chlor-1H-pyrrolo[2,3-c]pyridin-2(3H)-on CAS No. 136888-17-0](/img/structure/B173738.png)
5-Chlor-1H-pyrrolo[2,3-c]pyridin-2(3H)-on
Übersicht
Beschreibung
5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is an organic compound with the molecular formula C7H5ClN2O. It is a heterocyclic compound containing a pyrrolo-pyridine core structure, which is of significant interest in medicinal chemistry due to its potential biological activities.
Wissenschaftliche Forschungsanwendungen
5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
Target of Action
The primary target of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
The compound interacts with its targets, the FGFRs, by inhibiting their activity . It has been suggested that the 5-position of 1H-pyrrolo[2,3-b]pyridine is close to a specific amino acid (Glycine 485 or G485), and a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with G485, thereby improving the activity .
Biochemical Pathways
Upon binding to fibroblast growth factors, the FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s interaction with FGFRs inhibits these signaling pathways, which regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Vorbereitungsmethoden
The synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloropyridine, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can be compared with other similar compounds, such as:
5-chloro-1H-pyrrolo[2,3-b]pyridine: This compound has a similar core structure but differs in the position of the chlorine atom and the nitrogen atom in the ring.
2-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and biological activities.
The uniqueness of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound in various research fields .
Eigenschaften
IUPAC Name |
5-chloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1,3H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPUTMUWAOGQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597008 | |
| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136888-17-0 | |
| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
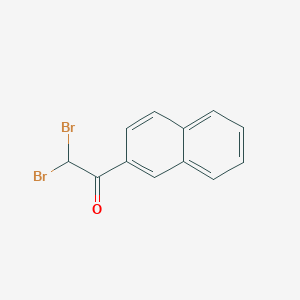
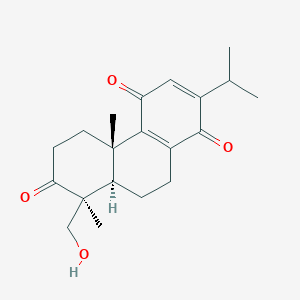
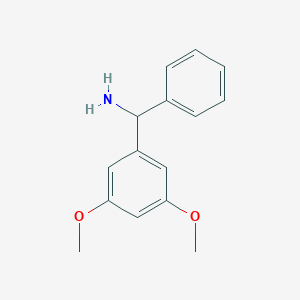
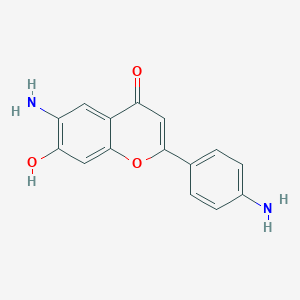
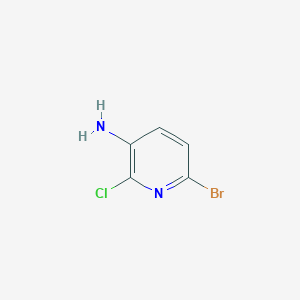

![3-[(Hydroxyamino)iminomethyl]-benzoic acid](/img/structure/B173670.png)
![2-[1-(4-Aminophenyl)ethylidene]propanedinitrile](/img/structure/B173673.png)
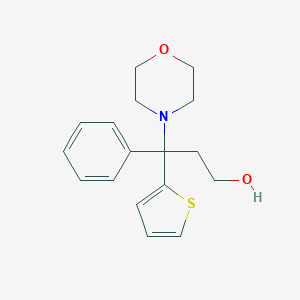
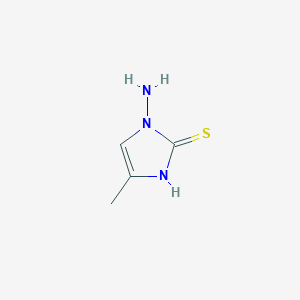
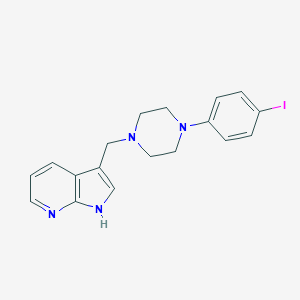
![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)


